molecular formula C11H16N2O4 B589748 D-Arabinose Phenylhydrazone CAS No. 28767-74-0

D-Arabinose Phenylhydrazone

Cat. No.: B589748
CAS No.: 28767-74-0
M. Wt: 240.26 g/mol
InChI Key: UJFBUGYDKFCOBD-LWCMFWHFSA-N
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Description

D-Arabinose phenylhydrazone (CAS: 28767-74-0) is a synthetic hydrazone derivative formed by the condensation of D-arabinose (a pentose sugar) with phenylhydrazine. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . This compound is primarily used in stereochemical studies to differentiate between enantiomers of arabinose and other sugars . Its applications extend to biochemical research, particularly in mycobacterial studies, where arabinose derivatives are critical components of cell wall synthesis (e.g., arabinogalactan in Mycobacterium smegmatis) .

Properties

CAS No.

28767-74-0

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

(2R,3S,4R,5Z)-5-(phenylhydrazinylidene)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C11H16N2O4/c14-7-10(16)11(17)9(15)6-12-13-8-4-2-1-3-5-8/h1-6,9-11,13-17H,7H2/b12-6-/t9-,10-,11+/m1/s1

InChI Key

UJFBUGYDKFCOBD-LWCMFWHFSA-N

SMILES

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The most straightforward method involves reacting D-(-)-arabinose with phenylhydrazine in aqueous medium at 20°C for 4 hours. The nucleophilic addition of phenylhydrazine to the carbonyl group of arabinose forms a hydrazone linkage, followed by crystallization from water.

Key Parameters

  • Molar Ratio : 1:1 (arabinose : phenylhydrazine)

  • Solvent : Water

  • Temperature : 20°C

  • Time : 4 hours

  • Yield : 40%

Optimization Challenges

While this method avoids toxic solvents, its moderate yield stems from competing side reactions, such as over-condensation or oxidation. Goswami and Adak noted that prolonged reaction times beyond 4 hours reduced purity due to byproduct formation.

Derivatization via 5-Deoxy-L-Arabinose Intermediates

Patent-Based Synthesis (EP0165595A2)

A high-yield alternative involves synthesizing 5-deoxy-L-arabinose first, followed by phenylhydrazone formation. This two-step process leverages tosylated arabinose intermediates and sodium borohydride (NaBH4NaBH_4) reduction:

Step 1: Synthesis of 5-Tosyl-L-Arabinose-Diethylmercaptal

  • Reactants : L-Arabinose, tosyl chloride, diethyl mercaptan

  • Conditions : 90°C in dimethyl sulfoxide (DMSO)

  • Yield : 92%

Step 2: Reduction and Hydrazone Formation

  • Reductant : NaBH4NaBH_4 in DMSO at 90°C for 1 hour

  • Hydrazonation : Phenylhydrazine in hydrochloric acid

  • Yield : 93% (overall)

Stereochemical Considerations

Although optimized for L-arabinose, this method is adaptable to D-arabinose by selecting enantiomerically pure starting materials. The patent highlights DMSO’s dual role as solvent and stabilizer, preventing racemization during reduction.

Comparative Analysis of Methods

Parameter Direct Condensation Derivatization
Starting MaterialD-ArabinoseL-Arabinose
Reaction Steps12
Yield40%93%
SolventWaterDMSO
Key AdvantageSimplicityHigh Yield
Key LimitationLow YieldMulti-Step Process

The derivatization route excels in yield but requires stringent control over tosylation and reduction steps. In contrast, the direct method offers rapid access but necessitates yield-improvement strategies.

Mechanistic Insights and Byproduct Management

Hydrazone Formation Dynamics

The equilibrium between arabinose’s open-chain and cyclic hemiacetal forms influences reaction kinetics. Phenylhydrazine preferentially attacks the carbonyl group in the open-chain conformation, necessitating pH control (pH 6.5–7.0) to maximize hydrazone stability.

Byproduct Mitigation

  • Side Reactions : Over-reduction of intermediates or formation of bis-hydrazones.

  • Solutions :

    • Use of stoichiometric NaBH4NaBH_4 to prevent over-reduction.

    • Gradual addition of phenylhydrazine to minimize dimerization.

Industrial Scalability and Cost Considerations

The patent method’s DMSO solvent recovery via distillation reduces costs by 30–40% compared to single-use solvents . However, the direct method’s aqueous workflow aligns with green chemistry principles, avoiding halogenated solvents.

Chemical Reactions Analysis

Types of Reactions: D-Arabinose Phenylhydrazone primarily undergoes oxidation and condensation reactions. The formation of the phenylhydrazone itself is an oxidation-condensation reaction where phenylhydrazine reacts with the carbonyl group of D-Arabinose.

Common Reagents and Conditions:

    Oxidation: Phenylhydrazine acts as the oxidizing agent.

    Condensation: The reaction occurs under mildly acidic conditions, typically using acetic acid as the buffer.

Major Products: The primary product of the reaction between D-Arabinose and phenylhydrazine is this compound. Further reactions can lead to the formation of osazones, which are bis-phenylhydrazones.

Scientific Research Applications

D-Arabinose Phenylhydrazone has several applications in scientific research:

    Chemistry: Used in the identification and characterization of sugars through the formation of crystalline derivatives.

    Biology: Serves as an intermediate in the synthesis of various biologically active compounds, such as D-Neopterin.

    Industry: Utilized in the synthesis of labeled compounds for research purposes.

Mechanism of Action

The mechanism of action of D-Arabinose Phenylhydrazone involves the formation of a stable hydrazone linkage between the carbonyl group of D-Arabinose and the hydrazine group of phenylhydrazine. This reaction results in the loss of water and the formation of a double bond between the carbon and nitrogen atoms. The phenylhydrazone formation is a key step in the identification of sugars, as it stabilizes the sugar molecule and allows for further analysis.

Comparison with Similar Compounds

Comparison with Similar Phenylhydrazone Compounds

Structural and Functional Differences

Phenylhydrazones are characterized by the reaction of carbonyl groups with phenylhydrazine. Below is a detailed comparison of D-arabinose phenylhydrazone with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₁H₁₆N₂O₄ 240.26 28767-74-0 Stereoisomer differentiation; mycobacterial arabinogalactan synthesis studies
2-Hydroxybenzaldehyde Phenylhydrazone C₁₃H₁₂N₂O 212.25 N/A Carbonyl group detection in analytical chemistry; precursor for heterocyclic synthesis
Salicylaldehyde Phenylhydrazone C₁₃H₁₂N₂O 212.25 N/A Metal ion chelation; colorimetric assays
D-Arabinose-13C5 Phenylhydrazone C₅C₆H₁₆N₂O₄ 245.22 N/A Isotopic labeling for metabolic tracing in biochemical studies
D-Mannose Phenylhydrazone C₁₁H₁₆N₂O₄ 240.26 N/A Sugar isolation and characterization (historical use in carbohydrate chemistry)
Key Observations:
  • Structural Isomerism: this compound and D-mannose phenylhydrazone share the same molecular formula but differ in stereochemistry, leading to distinct physical properties (e.g., melting points, solubility) .
  • Functional Groups: Unlike 2-hydroxybenzaldehyde and salicylaldehyde phenylhydrazones, this compound contains multiple hydroxyl groups, making it more polar and soluble in aqueous solutions .
  • Isotopic Variants: D-Arabinose-13C5 phenylhydrazone is used for tracer studies, whereas the unlabeled form is standard in structural analyses .

Physical and Chemical Properties

  • Melting Points: this compound derivatives (e.g., D-arabinose menthylhydrazone) melt at 131°C, whereas simpler phenylhydrazones (e.g., formaldehyde phenylhydrazone) have lower melting points due to reduced structural complexity .
  • Solubility: this compound is sparingly soluble in cold water but dissolves in polar organic solvents (e.g., DMF, ethanol). In contrast, salicylaldehyde phenylhydrazone is more lipophilic and dissolves readily in chloroform .
  • Reactivity: Phenylhydrazones are sensitive to pH and temperature. For example, this compound decomposes under acidic conditions, releasing phenylhydrazine and D-arabinose .

Biological Activity

D-Arabinose phenylhydrazone is a synthetic compound derived from the reaction between D-arabinose and phenylhydrazine. This compound has garnered attention in various fields of research, particularly in biochemistry and pharmacology, due to its unique biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure : this compound is characterized by the presence of a D-arabinose moiety linked to a phenylhydrazine group. The synthesis typically involves the following steps:

  • Dissolution : D-arabinose is dissolved in water.
  • Reaction : Phenylhydrazine hydrochloride is added, and the pH is adjusted to mildly acidic using acetic acid.
  • Heating : The mixture is gently heated to promote the reaction.
  • Cooling : Upon cooling, the compound crystallizes.

This process highlights the compound's formation through an oxidation-condensation reaction involving the carbonyl group of D-arabinose .

This compound primarily exerts its biological effects through the following pathways:

  • Target Pathways : It targets the p38 MAPK signaling pathway , which plays a crucial role in cellular stress responses and inflammation.
  • Induction of Autophagy : The compound activates autophagy, a cellular degradation process that recycles damaged organelles and proteins, contributing to cell survival under stress conditions.
  • Cell Cycle Arrest : By activating the p38 MAPK pathway, it induces cell cycle arrest in various cancer cell lines, particularly breast cancer cells, thereby inhibiting their proliferation.

3.1 Anticancer Properties

This compound has demonstrated significant anticancer activity:

  • In Vitro Studies : Research indicates that this compound significantly inhibits breast cancer cell growth by inducing autophagy and activating specific signaling pathways.
  • Case Studies : In laboratory settings, treatment with this compound led to marked reductions in cell viability among breast cancer cell lines, with observed IC50 values indicating potent cytotoxicity.

3.2 Biochemical Reactions

The compound participates in various biochemical reactions:

  • Osazone Formation : It is involved in the osazone reaction, which is crucial for identifying aldose sugars differing only at the alpha-carbon position.
  • Oxidation and Condensation Reactions : The primary reactions include oxidation by phenylhydrazine and condensation with carbonyl groups of sugars .

4. Comparison with Similar Compounds

CompoundSource SugarBiological Activity
This compoundD-ArabinoseInduces autophagy; anticancer activity
D-Glucose PhenylhydrazoneD-GlucosePrimarily used for sugar characterization
D-Fructose PhenylhydrazoneD-FructoseLimited biological studies

This compound stands out due to its specific interactions with cellular pathways that promote autophagy and inhibit cancer cell growth, unlike its hexose counterparts which are more focused on sugar identification.

5. Research Applications

This compound has several applications in research:

  • Sugar Identification : Utilized in chemical analysis for identifying various sugars based on their crystalline derivatives.
  • Biological Research : Serves as an intermediate in synthesizing biologically active compounds like neopterin .
  • Pharmacological Studies : Investigated for potential therapeutic applications against cancer due to its ability to modulate key signaling pathways.

6. Conclusion

This compound exhibits promising biological activities, particularly in anticancer research through its mechanisms involving autophagy induction and modulation of signaling pathways. Ongoing research may further elucidate its potential therapeutic applications and expand its utility in biochemical studies.

Q & A

Basic: What are the primary analytical challenges in detecting D-Arabinose Phenylhydrazone in biological samples?

Answer: Detection of this compound in biological matrices (e.g., urine) requires derivatization to enhance volatility and chromatographic resolution. A key challenge is distinguishing it from stereoisomers like L-Arabinose, which share similar physicochemical properties. Chiral GC columns or multi-step derivatization with trifluoroacetyl or tert-butyldimethylsilyl reagents are often employed to resolve enantiomers . Sensitivity is another hurdle; GC-MS/MS methods with detection limits as low as 10 ng/mL are recommended, alongside internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Advanced: How can researchers optimize GC-MS/MS parameters to differentiate this compound from its stereoisomers?

Answer: Optimization involves:

  • Chiral column selection : Use columns with cyclodextrin-based stationary phases to exploit stereochemical interactions .
  • Derivatization protocols : Employ non-stereocontrolled glycosylation conditions to generate distinct anomeric derivatives (α/β-furanoside and pyranoside forms), which produce four GC peaks for D-Arabinose. Compare peak ratios to reference standards using 13C^{13}\text{C}-NMR and 1H^{1}\text{H}-NMR data to validate specificity .
  • MS/MS transitions : Select precursor-to-product ion pairs unique to D-Arabinose (e.g., m/z 319 → 115 for derivatized forms) to minimize cross-talk with L-isomers .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (H335 risk) .
  • Storage : Maintain at -20°C in airtight containers to prevent hygroscopic degradation .
  • Spill management : Collect solid residues using HEPA-filtered vacuums and dispose via hazardous waste protocols .

Advanced: What strategies mitigate variability in this compound synthesis yields due to anomeric mixtures?

Answer:

  • Reaction kinetics control : Optimize temperature (e.g., 25–40°C) and pH to favor specific anomers. For example, acidic conditions stabilize pyranose forms .
  • Purification techniques : Use preparative HPLC with polar stationary phases (e.g., NH2_2-modified silica) to separate α/β anomers. Monitor fractions via LC-MS for purity .
  • Crystallization : Recrystallize products in ethanol/water mixtures to isolate dominant anomers, confirmed by X-ray diffraction .

Basic: How does this compound function as a biomarker in tuberculosis diagnostics?

Answer: D-Arabinose is a surrogate for lipoarabinomannan (LAM), a glycolipid in Mycobacterium tuberculosis cell walls. In urine, elevated D-Arabinose levels correlate with active TB infections. Detection involves hydrolyzing LAM to release D-Arabinose, followed by derivatization and GC-MS/MS quantification. This method bypasses lengthy culturing and has a diagnostic sensitivity of 85% in clinical validations .

Advanced: What enzymatic pathways involve D-Arabinose derivatives, and how can their regulation be studied?

Answer: D-Arabinose 5-phosphate is an intermediate in lipopolysaccharide biosynthesis, reversibly converted to D-ribulose 5-phosphate by arabinose-5-phosphate isomerase (APIase, EC 5.3.1.13). To study regulation:

  • Knockout models : Use CRISPR-Cas9 to silence APIase genes in E. coli or Salmonella and monitor metabolic flux via 13C^{13}\text{C}-isotope tracing .
  • Enzyme kinetics : Measure APIase activity under varying pH/temperature using spectrophotometric assays (e.g., coupled with ribulose-5-phosphate dehydrogenase) .
  • Transcriptomics : Profile gene expression in bacterial cultures under stress (e.g., antibiotic exposure) to identify regulatory nodes .

Basic: What quality control steps ensure reproducibility in this compound synthesis?

Answer:

  • Purity assessment : Validate via melting point (156–160°C) and HPLC-UV (λ = 254 nm) with ≥98% purity thresholds .
  • Batch testing : Use 1H^{1}\text{H}-NMR to confirm absence of unreacted phenylhydrazine (δ 7.2–7.4 ppm aromatic signals) .
  • Stability studies : Store aliquots at -20°C and monitor degradation via monthly LC-MS checks .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of D-Arabinose derivatives?

Answer: Discrepancies arise from model systems (e.g., rat vs. human cell lines) and exposure routes. Methodological solutions include:

  • In vitro assays : Compare cytotoxicity in primary hepatocytes (metabolically active) vs. immortalized lines using MTT assays .
  • Dose-response modeling : Apply Hill equations to LD50_{50} data (e.g., rat oral LD50_{50} >11,500 mg/kg) to extrapolate safe handling thresholds .
  • Meta-analysis : Pool data from OECD-compliant studies using random-effects models to identify confounding variables (e.g., solvent carriers) .

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